molecular formula C6H16Cl2N2O B8143852 (R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride

(R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride

Cat. No.: B8143852
M. Wt: 203.11 g/mol
InChI Key: ARVGPZSZOJPAFK-QYCVXMPOSA-N
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Description

®-(4-Methylmorpholin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Methylmorpholin-2-yl)methanamine dihydrochloride typically involves the reaction of ®-4-methylmorpholine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of ®-(4-Methylmorpholin-2-yl)methanamine dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-(4-Methylmorpholin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

®-(4-Methylmorpholin-2-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of ®-(4-Methylmorpholin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride: The enantiomer of ®-(4-Methylmorpholin-2-yl)methanamine dihydrochloride with similar chemical properties but different biological activity.

    ®-(4-Ethylmorpholin-2-yl)methanamine dihydrochloride: A structurally similar compound with an ethyl group instead of a methyl group.

    ®-(4-Methylmorpholin-2-yl)ethanamine dihydrochloride: A compound with an additional carbon in the side chain.

Uniqueness

®-(4-Methylmorpholin-2-yl)methanamine dihydrochloride is unique due to its specific stereochemistry and the presence of a methyl group on the morpholine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

[(2R)-4-methylmorpholin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-6(4-7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVGPZSZOJPAFK-QYCVXMPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@@H](C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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